molecular formula C15H18N2O2S B2387353 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide CAS No. 873010-76-5

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide

Cat. No.: B2387353
CAS No.: 873010-76-5
M. Wt: 290.38
InChI Key: DJSRRNAOCXNRMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles. These compounds contain a thiazole ring substituted at positions 2, 4, and 5. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of these heteroatoms imparts unique chemical and biological properties to the compound .

Mechanism of Action

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .

Mode of Action

The molecular electrostatic potential (mep) surface of the thiazole ring, which is a key component of this compound, plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as analgesic and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of water as a reaction medium is environmentally acceptable and can influence the design and development of green chemistry techniques . Additionally, protective measures are recommended during experimentation to avoid contact with the skin and prevent environmental pollution .

Preparation Methods

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the 2,4-dimethyl and 5-ethyl substituents .

For the industrial production of this compound, large-scale synthesis may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The final step involves the coupling of the thiazole intermediate with 4-methoxybenzoyl chloride to form the desired product .

Chemical Reactions Analysis

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-9-16-15(18)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSRRNAOCXNRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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